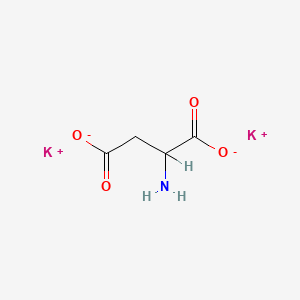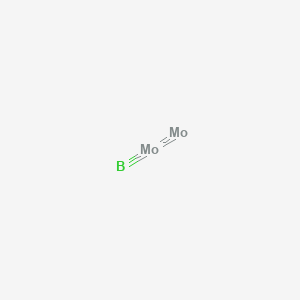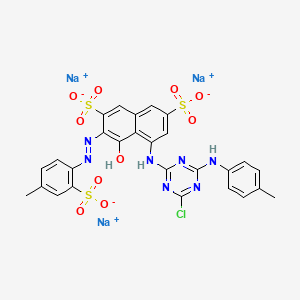
BISMUTH MOLYBDATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuth molybdate is a compound that has garnered significant attention due to its unique properties and applications, particularly in the field of catalysis. It exists in several phases, including α-Bi2Mo3O12, β-Bi2Mo2O9, and γ-Bi2MoO6, each with distinct structural and catalytic properties. These compounds are known for their high selectivity and activity in the partial oxidation and ammoxidation of lower olefins, making them crucial in the production of various industrial chemicals .
Vorbereitungsmethoden
Bismuth molybdate can be synthesized through various methods, each with specific reaction conditions and industrial applications:
Co-precipitation: This is the most common method, involving the precipitation of bismuth and molybdenum salts from an aqueous solution, followed by calcination to form the desired phase.
Solid-state reaction: This method involves mixing solid bismuth and molybdenum oxides or salts, followed by high-temperature treatment to induce the reaction.
Sol-gel method: This involves the formation of a gel from a solution containing bismuth and molybdenum precursors, which is then dried and calcined.
Hydrothermal synthesis: This method uses high-pressure and high-temperature conditions to crystallize this compound from an aqueous solution.
Spray drying and solution combustion: These methods involve the rapid evaporation of a solution containing bismuth and molybdenum precursors, followed by combustion to form the desired compound.
Analyse Chemischer Reaktionen
Bismuth molybdate undergoes several types of chemical reactions, primarily in the context of catalysis:
Ammoxidation: This reaction involves the conversion of propylene to acrylonitrile in the presence of ammonia.
Photocatalytic reactions: This compound can also act as a photocatalyst for the degradation of organic pollutants under visible light.
Common reagents used in these reactions include oxygen, ammonia, and various hydrocarbons. The major products formed depend on the specific reaction but often include valuable industrial chemicals such as acrolein, acrylonitrile, and various oxidized hydrocarbons .
Wissenschaftliche Forschungsanwendungen
Bismuth molybdate has a wide range of applications in scientific research:
Environmental remediation: Its photocatalytic properties make it useful for the degradation of organic pollutants in water and air.
Biomedical applications: Bismuth-based compounds, including this compound, are being explored for their potential in drug delivery, imaging, and cancer therapy due to their unique optical and chemical properties.
Wirkmechanismus
The catalytic activity of bismuth molybdate is primarily due to its ability to facilitate the transfer of oxygen atoms in oxidation reactions. The compound’s structure allows for the efficient activation of oxygen molecules, which then react with hydrocarbons to form oxidized products. In photocatalytic applications, this compound absorbs visible light, generating electron-hole pairs that drive the degradation of organic pollutants .
Vergleich Mit ähnlichen Verbindungen
Bismuth molybdate is often compared to other bismuth-based compounds, such as:
Bismuth tungstate (Bi2WO6): Similar in structure and used in photocatalysis.
Bismuth vanadate (BiVO4): Known for its photocatalytic properties and used in water splitting.
Bismuth oxyhalides (BiOX, where X = Cl, Br, I): These compounds are also used in photocatalysis and have similar structural properties.
This compound stands out due to its high selectivity and activity in oxidation and ammoxidation reactions, making it a preferred choice for industrial catalytic processes .
Eigenschaften
CAS-Nummer |
13565-96-3 |
|---|---|
Molekularformel |
Bi2MoO6 |
Molekulargewicht |
609.9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![hexasodium;4-amino-6-[[4-[(E)-2-[4-[(8-amino-1-oxido-7-sulfo-5-sulfonatonaphthalen-2-yl)diazenyl]-2-sulfonatophenyl]ethenyl]-3-sulfonatophenyl]diazenyl]-5-oxido-3-sulfonaphthalene-1-sulfonate](/img/structure/B1143834.png)






